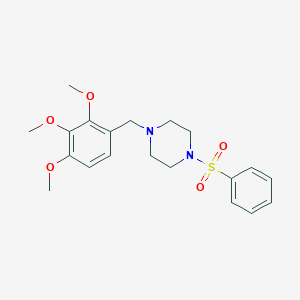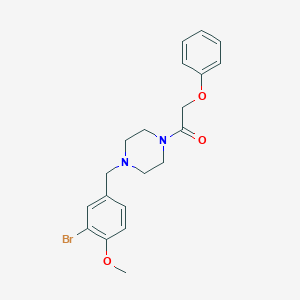
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. MPMP is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not yet fully understood. However, it is believed to act by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been found to interact with various receptors such as the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, ion channel activity, and cell survival.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been found to exhibit antioxidant properties, which may be beneficial in the treatment of various neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized in the laboratory using relatively simple methods. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is also stable under various conditions, which makes it suitable for use in various assays. However, one of the limitations is that the exact mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not yet fully understood, which makes it difficult to interpret the results of various experiments.
Orientations Futures
There are several future directions for the research on N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide. One of the future directions is to study the potential use of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another future direction is to study the potential use of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide as an analgesic and anti-inflammatory agent. Furthermore, the development of new derivatives of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide with enhanced pharmacological properties is also an area of future research.
Conclusion:
In conclusion, N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. However, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide and to explore its potential applications in various fields.
Méthodes De Synthèse
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can be synthesized through several methods, including the reaction of 4-methylphenylhydrazine with 3-(4-methylpiperazin-1-yl)propan-1-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified through various techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide |
|---|---|
Formule moléculaire |
C15H23N3O |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-13-3-5-14(6-4-13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19) |
Clé InChI |
AMDXYLUUAPFSBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)
![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)